molecular formula C24H29NO5 B557330 Fmoc-N-Me-Thr(tBu)-OH CAS No. 117106-20-4

Fmoc-N-Me-Thr(tBu)-OH

Cat. No.: B557330
CAS No.: 117106-20-4
M. Wt: 411.5 g/mol
InChI Key: VIUVLZHFMIFLHU-VFNWGFHPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-N-Methyl-Threonine(t-Butyl)-OH: is a derivative of threonine, an amino acid, which is protected by a fluorenylmethyloxycarbonyl (Fmoc) group at the amino terminus and a tert-butyl (tBu) group at the hydroxyl side chain. This compound is commonly used in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during the synthesis of peptides and proteins.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Fmoc-N-Methyl-Threonine(t-Butyl)-OH typically involves the following steps:

    Protection of the Hydroxyl Group: The hydroxyl group of threonine is protected by reacting it with tert-butyl chloride in the presence of a base such as triethylamine.

    N-Methylation: The amino group of threonine is methylated using formaldehyde and a reducing agent like sodium cyanoborohydride.

    Fmoc Protection: The amino group is then protected by reacting it with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.

Industrial Production Methods: In industrial settings, the synthesis of Fmoc-N-Methyl-Threonine(t-Butyl)-OH is carried out using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the use of excess reagents to achieve high yields. The process involves multiple cycles of deprotection and coupling reactions, with extensive washing steps to remove impurities.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butyl group can be removed using acidic conditions like trifluoroacetic acid.

    Coupling Reactions: The compound can undergo coupling reactions with other amino acids or peptides using reagents like carbodiimides or uronium salts.

Common Reagents and Conditions:

    Fmoc Deprotection: Piperidine in dimethylformamide (DMF).

    tBu Deprotection: Trifluoroacetic acid in dichloromethane.

    Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC) and Oxyma Pure.

Major Products Formed:

    Fmoc Deprotection: N-Methyl-Threonine(t-Butyl)-OH.

    tBu Deprotection: N-Methyl-Threonine-OH.

    Coupling Reactions: Peptides or proteins with N-Methyl-Threonine residues.

Scientific Research Applications

Peptide Synthesis

Fmoc-N-Me-Thr(tBu)-OH is primarily recognized for its role in solid-phase peptide synthesis (SPPS). It allows researchers to efficiently assemble complex peptide sequences with high purity and yield. The Fmoc (fluorenylmethoxycarbonyl) protecting group is particularly advantageous in this context, as it can be easily removed under mild conditions, facilitating the synthesis process without compromising the integrity of the peptide backbone.

Key Studies:

  • A study demonstrated the effective use of this compound in synthesizing N-methyl amino acids, which are crucial for developing peptidomimetic drugs. This method utilized a 2-chlorotrityl chloride resin as a temporary protective group, enhancing efficiency in peptide assembly (Román et al., 2023) .
  • Research on self-assembled structures formed by Fmoc variants highlighted how this compound influences morphological changes, relevant for material science applications (Kshtriya et al., 2021) .

Drug Development

The unique properties of this compound make it invaluable in pharmaceutical research. Its ability to enhance the stability and bioactivity of peptides facilitates the design of novel therapeutics targeting specific biological pathways.

Applications:

  • The compound is utilized to create peptide-based drugs that can effectively target diseases, thereby improving therapeutic efficacy. Its role in modifying peptide structures contributes to developing more effective drug formulations .

Bioconjugation

Bioconjugation processes benefit from the use of this compound, as it enables the attachment of peptides to various biomolecules. This capability is essential for developing targeted drug delivery systems that improve treatment specificity and efficacy.

Insights:

  • The compound's utility in bioconjugation allows researchers to link peptides with imaging agents or other therapeutic molecules, enhancing diagnostic and therapeutic interventions .

Protein Engineering

In protein engineering, this compound is employed to modify protein structures. This modification enhances protein functionality and interaction with other biomolecules, which is critical for understanding biological processes and developing new treatments.

Research Findings:

  • Studies have shown that using this compound aids in studying protein interactions and functions, which are vital for advancing our understanding of various diseases .

Analytical Chemistry

This compound also finds applications in analytical chemistry, particularly in methods that study peptide interactions and stability. Understanding these interactions is crucial for characterizing biological processes and ensuring quality control in biopharmaceuticals.

Applications:

  • The compound plays a role in characterizing peptides and proteins, providing insights into their structure and function essential for biopharmaceutical development .

Mechanism of Action

The mechanism of action of Fmoc-N-Methyl-Threonine(t-Butyl)-OH involves its incorporation into peptides and proteins during SPPS. The Fmoc and tBu protecting groups prevent unwanted side reactions, allowing for the selective formation of peptide bonds. Once the synthesis is complete, the protecting groups are removed to yield the desired peptide or protein.

Comparison with Similar Compounds

    Fmoc-Threonine(t-Butyl)-OH: Similar to Fmoc-N-Methyl-Threonine(t-Butyl)-OH but without the N-methylation.

    Fmoc-Serine(t-Butyl)-OH: Similar structure but with a serine residue instead of threonine.

    Fmoc-Valine: Another amino acid derivative used in SPPS with different side chain properties.

Uniqueness: Fmoc-N-Methyl-Threonine(t-Butyl)-OH is unique due to the presence of both the N-methyl and tBu protecting groups, which provide enhanced stability and selectivity during peptide synthesis. This compound allows for the incorporation of N-methylated threonine residues, which can impart unique structural and functional properties to the resulting peptides and proteins.

Biological Activity

Fmoc-N-Me-Thr(tBu)-OH, a protected derivative of threonine with N-methylation, has garnered attention in the field of peptide synthesis and biological research. This compound is particularly notable for its implications in enhancing the bioavailability and stability of peptides, which are crucial for therapeutic applications. The following sections provide an overview of its synthesis, biological activities, and relevant case studies.

Synthesis of this compound

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. A key method employed is the Biron−Kessler method, which allows for efficient N-methylation without racemization. The process utilizes 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid, facilitating high yields and purity in the final product .

Synthesis Overview:

  • Reagents: Dimethyl sulfate or methyl iodide are commonly used as methylating agents.
  • Resin: 2-CTC resin enables reusability and enhances cost-effectiveness.
  • Yield: High yields and purity (≥99%) are reported for the synthesized compound .

The N-methylation of amino acids like threonine is known to influence peptide conformation and biological activity. This modification can enhance the stability of peptides against enzymatic degradation, thereby improving their pharmacokinetic properties. This compound is particularly relevant in designing peptides that target specific receptors or pathways in biological systems.

Case Studies

  • Peptide Stability and Bioavailability:
    A study demonstrated that peptides incorporating this compound exhibited improved stability in serum compared to their non-methylated counterparts. This was attributed to reduced susceptibility to proteolytic enzymes, enhancing their potential as therapeutic agents .
  • Anticoagulant Activity:
    Research highlighted the anticoagulant properties of peptides synthesized with this compound. These peptides showed significant inhibition of thrombin activity, suggesting potential applications in anticoagulant therapy .
  • Neuroactive Peptides:
    Another investigation focused on neuroactive peptides containing this compound, revealing enhanced binding affinity to cannabinoid receptors. This indicates its potential role in modulating neurological pathways and developing treatments for neurological disorders .

Comparative Analysis of Biological Activities

Activity This compound Non-Methylated Threonine
Stability in Serum HigherLower
Proteolytic Resistance EnhancedStandard
Anticoagulant Activity SignificantMinimal
Receptor Binding Affinity IncreasedBaseline

Properties

IUPAC Name

(2S,3R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[(2-methylpropan-2-yl)oxy]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO5/c1-15(30-24(2,3)4)21(22(26)27)25(5)23(28)29-14-20-18-12-8-6-10-16(18)17-11-7-9-13-19(17)20/h6-13,15,20-21H,14H2,1-5H3,(H,26,27)/t15-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIUVLZHFMIFLHU-VFNWGFHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80426643
Record name O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

411.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117106-20-4
Record name O-(1,1-Dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-L-threonine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117106-20-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-threonine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80426643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-alpha-(9-Fluorenylmethyloxycarbonyl)-N-alpha-methyl-O-t-butyl-L-threonine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-N-Me-Thr(tBu)-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-N-Me-Thr(tBu)-OH
Reactant of Route 3
Reactant of Route 3
Fmoc-N-Me-Thr(tBu)-OH
Reactant of Route 4
Fmoc-N-Me-Thr(tBu)-OH
Reactant of Route 5
Reactant of Route 5
Fmoc-N-Me-Thr(tBu)-OH
Reactant of Route 6
Reactant of Route 6
Fmoc-N-Me-Thr(tBu)-OH
Customer
Q & A

Q1: What is unique about the synthesis strategy described in this research for obtaining Fmoc-N-Me-Thr(tBu)-OH?

A1: The research introduces a solid-phase synthesis method using 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid functionality []. This approach allows for selective N-methylation on the amino acid while attached to the resin. The researchers successfully demonstrate this method by synthesizing this compound, a sterically hindered amino acid, with high yield and purity [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.